molecular formula C14H15N3O B2656277 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one CAS No. 634161-52-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2656277
CAS No.: 634161-52-7
M. Wt: 241.294
InChI Key: GVOCFAINBIGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a high-purity chemical compound provided for research use. With the CAS number 634161-52-7 and a molecular formula of C14H15N3O, it has a molecular weight of 241.29 g/mol . This synthetic heterocyclic compound features a pyrimidin-4(3H)-one core scaffold substituted with a 6-methyl group and a 3,4-dihydroisoquinoline moiety. The integration of these privileged structures suggests potential utility in various exploratory research areas, including medicinal chemistry and early-stage drug discovery, where such frameworks are often investigated for their bioactive properties . As a building block, it can be used in the design and synthesis of novel molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-8-13(18)16-14(15-10)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCFAINBIGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one typically involves the Bischler-Napieralski reaction, which is a well-known method for preparing dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The resulting dihydroisoquinoline can then be further reacted with appropriate pyrimidine derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens, electrophiles, and Lewis acids.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has identified this compound as a potent anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
Acute Lymphoblastic Leukemia (ALL)0.3–0.4
Neuroblastoma 10.5–1.2
Neuroblastoma 20.5–1.2

The compound exhibits a 25-fold increase in activity compared to standard treatments, indicating its potential as a therapeutic agent in oncology. The mechanism of action is believed to involve the inhibition of leucine aminopeptidase , an enzyme overexpressed in many cancers that contributes to tumor progression and metastasis. Molecular docking studies suggest effective binding of the compound to the active site of this enzyme, potentially inhibiting its activity and reducing cancer cell proliferation.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that derivatives of 3,4-dihydroisoquinoline can reverse symptoms in models of Parkinson's disease, suggesting a role in restoring dopaminergic function. In vivo testing has demonstrated efficacy in improving motor function in treated mice.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural Feature Contribution to Activity
DihydroisoquinolineAnticancer and neuroprotective effects
PyrimidineEnhanced target binding
Dimethylphenyl acetamide groupImproved stability and bioavailability

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Study on Cancer Cell Lines : Demonstrated significant cytotoxicity with IC50 values indicating high potency against ALL and neuroblastoma cell lines.
  • In Vivo Model for Parkinson's Disease : Showed reversal of motor deficits in mice treated with the compound, highlighting its potential for neurological applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the levels of serotonin (5-HT) and norepinephrine (NE), which are critical for mood regulation and seizure control . The compound may also exhibit anti-inflammatory and analgesic effects through similar pathways .

Comparison with Similar Compounds

Core Pyrimidinone Derivatives

The pyrimidinone scaffold is a common feature in several bioactive compounds. For example:

  • 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5): Exhibits weak antifungal activity against Candida albicans (MIC >100 µg/mL), highlighting the impact of aromatic substituents on bioactivity .
Dihydroisoquinoline-Containing Derivatives
  • N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide: Synthesized in a two-step process with a 52% yield, this compound exemplifies the use of the target molecule as a building block in kinase inhibitor development .
  • Quinoxalinyl Derivative (2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-6-(quinoxalin-6-yl)pyrimidin-4(3H)-one): The quinoxaline substitution likely enhances π-π interactions in receptor binding, a modification absent in the target compound .

Pharmacological and Functional Comparisons

Compound Name Key Substituents Bioactivity/Application Synthesis Yield (if reported) Reference
Target Compound 6-methyl, dihydroisoquinoline Intermediate in kinase inhibitor synthesis N/A
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one 4-chlorophenyl, ethoxycarbonyl N/A High (solvent-free methods)
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one Benzo[d]thiazol-2-ylamino Weak antifungal activity N/A
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives Variable aryl/pyrrolidine groups Kinase inhibition (e.g., fisogatinib) 48–94%

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., chlorophenyl) or aromatic systems (e.g., benzo[d]thiazole) correlates with enhanced bioactivity or binding affinity in analogs. The target compound’s methyl group may limit such interactions .
  • Synthetic Flexibility: The dihydroisoquinoline moiety enables versatile derivatization, as seen in patents describing its incorporation into kinase inhibitors like fisogatinib .

Physicochemical and Computational Insights

  • Related pyrimidinones with bulkier substituents may require similar computational optimization .
  • Solubility and Reactivity : The methyl group in the target compound likely improves solubility compared to halogenated analogs, though this remains speculative without experimental data.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a member of a class of chemical compounds that have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 1333960-73-8

Research indicates that compounds similar to This compound may act as inhibitors of protein arginine methyltransferases (PRMTs), particularly PRMT5. This enzyme plays a crucial role in epigenetic regulation and has been implicated in various cancers, including leukemia and lymphoma. By inhibiting PRMT5, these compounds can disrupt cancer cell proliferation and induce apoptosis in malignant cells .

Antitumor Activity

A notable study reported that derivatives targeting PRMT5 exhibited potent anti-proliferative effects. For instance, a related compound demonstrated an IC50 of 8.5 nM against PRMT5 and showed significant anti-tumor activity in MV4-11 leukemia cell lines with a GI50 of 18 nM. Additionally, it exhibited robust antitumor effects in xenograft models .

Compound Target IC50 (nM) GI50 (nM) Model
Compound 46PRMT58.518MV4-11

Neuroprotective Effects

The compound's structural similarities with known neuroprotective agents suggest potential applications in treating neurodegenerative diseases such as Parkinson's disease. The loss of dopaminergic neurons in Parkinson's is associated with oxidative stress and inflammation, both of which may be mitigated by compounds that modulate neuroinflammatory pathways .

Study on PRMT5 Inhibition

In a study published in Nature, researchers synthesized a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives. Among them, the lead compound demonstrated significant selectivity for PRMT5 and was effective in reducing tumor growth in preclinical models .

Neuroprotective Potential

Another study explored compounds related to this class for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds could significantly reduce markers of oxidative stress in vitro, suggesting their potential utility in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one?

The compound is typically synthesized via multicomponent reactions (MCRs) under solvent-free or catalytic conditions. A representative protocol involves:

  • One-pot synthesis : Mixing precursors (e.g., ethyl acetoacetate, urea, and substituted aldehydes) with a catalyst, such as Keggin heteropolyacids (HPAs), at 80°C for 1–2 hours .
  • Purification : Crude products are recrystallized from methanol or isopropanol, followed by vacuum drying. TLC is used to monitor reaction progress .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen environments .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) .

Advanced Research Questions

Q. How can experimental design principles optimize reaction conditions for synthesizing this compound?

Adopt a split-plot design to evaluate variables:

  • Independent variables : Catalyst type (e.g., HPAs vs. Lewis acids), temperature (60–100°C), and molar ratios of reactants.
  • Dependent variables : Yield, purity, and reaction time.
    Use randomized blocks with replicates to minimize batch variability .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., IC50_{50} determination) across labs.
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to identify SAR trends.
  • Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects) .

Q. What methodologies are suitable for studying the compound’s mechanism of action in biological systems?

  • Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock).
  • Enzyme inhibition assays : Measure activity against purified enzymes (e.g., topoisomerase II) under physiological conditions.
  • Cellular assays : Use fluorescence-based reporters to track apoptosis or cell-cycle arrest in cancer models .

Q. How can environmental impact assessments be integrated into research on this compound?

Follow the INCHEMBIOL framework :

  • Fate studies : Measure biodegradation rates in soil/water using LC-MS.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algal models.
  • Computational modeling : Predict bioaccumulation via logP and pKa_a values .

Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?

  • Functional group modification : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 6-methyl position to alter electronic properties .
  • Heterocyclic substitutions : Replace the dihydroisoquinoline moiety with piperidine or pyrrolidine rings to modulate solubility .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Systematic substitution : Synthesize analogs with incremental changes (e.g., methyl → ethyl → propyl chains).
  • Computational SAR : Use QSAR models to correlate physicochemical properties (e.g., polar surface area) with bioactivity .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Solvent-free limitations : Transitioning from small-scale (1 mmol) to bulk synthesis may require solvent optimization to prevent exothermic side reactions.
  • Catalyst recovery : Immobilize HPAs on silica or magnetic nanoparticles for reuse .

Methodological Considerations

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks.
  • Analytical monitoring : Track degradation products via HPLC and NMR .

Q. What statistical approaches are recommended for analyzing pharmacological data?

  • Multivariate analysis : Apply PCA or PLS to identify key variables influencing bioactivity.
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.